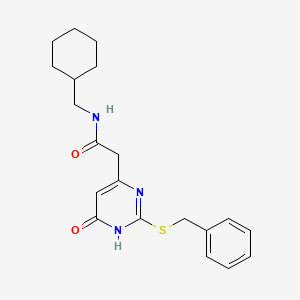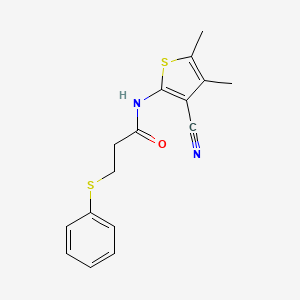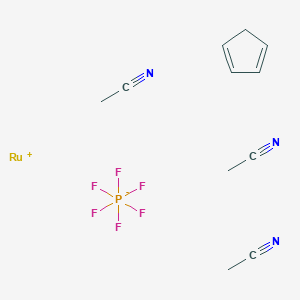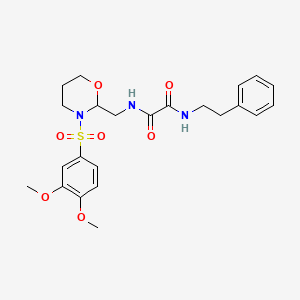![molecular formula C22H26FN3O4S2 B2769230 4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865162-93-2](/img/structure/B2769230.png)
4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C22H26FN3O4S2 and its molecular weight is 479.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to 4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide, has shown promising results in cardiac electrophysiological activity. Compounds in this category have demonstrated potency in in vitro Purkinje fiber assays, suggesting their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Fluorescent Sensors
Benzimidazole and benzothiazole conjugated Schiff bases, similar to the compound , have been studied as fluorescent sensors for Al3+ and Zn2+. These substances exhibit significant absorption and emission spectral changes upon coordination with these ions, indicating their utility in detecting these analytes (Suman et al., 2019).
Blue Light Emitting Compounds
Certain derivatives of 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-ones, related to the compound , have been synthesized for their blue light-emitting properties. These compounds have been explored for their potential in fluorescence applications, particularly in emitting blue light in specific wavelength regions (Mahadevan et al., 2014).
Antimicrobial Screening
Compounds structurally related to this compound have been synthesized and tested for antimicrobial activity. These include benzothiazoles and sulphonamides, indicating the potential of the compound for antimicrobial purposes (Jagtap et al., 2010).
Inhibitors of Carbonic Anhydrases
Aromatic sulfonamide compounds, closely related to the target compound, have been studied as inhibitors of various carbonic anhydrase isoenzymes. This indicates the potential application of the compound in inhibiting certain enzymes for therapeutic or research purposes (Supuran et al., 2013).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S2/c1-4-25(5-2)32(28,29)18-10-7-16(8-11-18)21(27)24-22-26(13-14-30-6-3)19-12-9-17(23)15-20(19)31-22/h7-12,15H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSHULWFSUSECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)

![5-Chloro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2769153.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)





![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B2769162.png)


![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)
